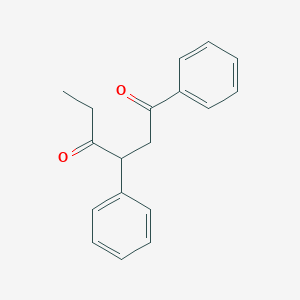

1,3-Diphenylhexane-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80460-13-5 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1,3-diphenylhexane-1,4-dione |

InChI |

InChI=1S/C18H18O2/c1-2-17(19)16(14-9-5-3-6-10-14)13-18(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |

InChI Key |

ITGQJXIGMXQCJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Diphenylhexane 1,4 Dione and Analogous Diketones

Catalytic Approaches in 1,4-Diketone Synthesis

Catalysis offers a powerful platform for the synthesis of 1,4-diketones, enabling reactions that are often milder and more efficient than stoichiometric methods. N-Heterocyclic Carbenes (NHCs), in particular, have emerged as highly effective catalysts in a variety of transformations leading to these dicarbonyl compounds. acs.orgnih.gov

Multicatalytic Strategies Utilizing Nitroalkene Precursors

A novel multicatalytic strategy employs nitroalkenes as latent 1,2-biselectrophiles, or 1,2-dication synthons, to provide access to 2-aryl substituted 1,4-diketones. acs.orgnih.govacs.org This approach utilizes an N-Heterocyclic Carbene (NHC)-catalyzed sequence involving a nitro-Stetter reaction, followed by an elimination and a subsequent Stetter reaction. acs.orgnih.gov This method allows for the synthesis of both symmetrical and unsymmetrical 1,4-diketones from readily available aldehyde precursors. acs.orgacs.org

For aldehydes that are less activated, such as aliphatic aldehydes, a cooperative catalytic strategy has been developed that merges NHC catalysis with hydrogen-bonding catalysis to facilitate the reaction. acs.orgnih.gov The general procedure involves reacting a nitroalkene with a first aldehyde in the presence of an NHC catalyst and a base like potassium carbonate. After the initial nitro-Stetter reaction is complete, a second aldehyde is added to initiate the elimination-Stetter sequence, ultimately forming the desired 1,4-diketone. acs.org This versatility allows for the construction of a wide array of polysubstituted diketones. nih.govacs.org

| Entry | Aldehyde 1 | Aldehyde 2 | Nitroalkene Precursor | Product | Yield (%) |

| 1 | Benzaldehyde (B42025) | Benzaldehyde | β-Nitrostyrene | 1,3-Diphenylhexane-1,4-dione analogue | 85 |

| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde | β-Nitrostyrene | Symmetrical diketone | 92 |

| 3 | Benzaldehyde | 4-Chlorobenzaldehyde | β-Nitrostyrene | Unsymmetrical diketone | 78 |

| 4 | Cinnamaldehyde | Cinnamaldehyde | β-Nitrostyrene | Symmetrical diketone | 65 |

| 5 | Furfural | Benzaldehyde | β-Nitrostyrene | Unsymmetrical diketone | 71 |

This table is illustrative, based on typical yields reported for this methodology.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Acylation to Access Diketones

N-Heterocyclic Carbene (NHC) catalysis has been successfully merged with other catalytic modes, such as photoredox catalysis, to achieve novel transformations like the direct 1,2-diacylation of olefins to produce 1,4-diketones. acs.org This cooperative approach allows for the construction of various symmetrical and unsymmetrical 1,4-dicarbonyl compounds under mild conditions. acs.orgrsc.org

| Entry | Acyl Source | Alkene | Catalyst System | Product Structure | Yield (%) |

| 1 | Benzoyl Fluoride / Phenylglyoxylic Acid | Styrene | NHC / DiKTa (MR-TADF photocatalyst) | 1,3-Diphenyl-1,4-butanedione | 75 |

| 2 | 4-Methylbenzoyl Fluoride / Phenylglyoxylic Acid | Styrene | NHC / DiKTa | Substituted 1,4-diketone | 81 |

| 3 | 4-Chlorobenzoyl Fluoride / Phenylglyoxylic Acid | 4-Methylstyrene | NHC / DiKTa | Substituted 1,4-diketone | 68 |

| 4 | Thiophene-2-carbonyl Fluoride / Phenylglyoxylic Acid | Styrene | NHC / DiKTa | Heterocyclic 1,4-diketone | 55 |

This table presents representative data based on findings from dual NHC/photoredox catalysis studies. rsc.org

Copper-Catalyzed Asymmetric Transformations Involving α-Diazocarbonyl Compounds

Copper-catalyzed transformations of α-diazocarbonyl compounds represent a powerful method for C-C bond formation. researchgate.netrsc.org When combined with chiral ligands, these reactions can be rendered asymmetric, providing enantiomerically enriched products. researchgate.net The synthesis of 1,4-dicarbonyl compounds can be achieved through copper-catalyzed enantioselective conjugate addition of acyl-equivalents to α,β-unsaturated ketones. researchgate.net

In these reactions, a copper(I) catalyst, complexed with a chiral ligand such as a bis(oxazoline), activates the α-diazocarbonyl compound to form a copper carbene intermediate. rsc.orgresearchgate.net This intermediate can then react with various substrates. For the synthesis of 1,4-diketones, a strategy involves the photoinduced copper-catalyzed conjugate addition of acylsilanes to α,β-unsaturated ketones. This process generates 2-substituted 1,4-dicarbonyl compounds in enantioenriched forms. researchgate.net The choice of the chiral ligand is crucial for achieving high levels of enantioselectivity in these transformations. researchgate.net

| Entry | Ligand | Copper Salt | Substrate | Enantiomeric Excess (ee %) |

| 1 | Bis(oxazoline) A | Cu(OTf)₂ | α-Diazo-β-keto sulfone | 85 |

| 2 | Bis(oxazoline) B (Indane-derived) | CuCl₂ | α-Diazo-β-keto sulfone | 91 |

| 3 | Chiral NHC | Cu(I) | α,β-Unsaturated Ketone | 88 |

| 4 | BOX Ligand | Cu(I) | 2-Diazo-1,3-diketone | 76 |

This table summarizes typical enantioselectivities achieved in copper-catalyzed C-H insertion and conjugate addition reactions leading to cyclic and acyclic dicarbonyl compounds. researchgate.netresearchgate.net

Classical and Modern Coupling Reactions

Alongside catalytic methods, classical and modern coupling reactions remain indispensable for the synthesis of 1,4-diketones. These reactions provide robust and predictable pathways for constructing the carbon skeleton of molecules like this compound.

Friedel-Crafts Acylation in Hexane-dione Formation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring to form a ketone. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction typically involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. chemistrysteps.comorganic-chemistry.org Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. wikipedia.orgsigmaaldrich.com

For the synthesis of a hexane-dione structure, an intramolecular Friedel-Crafts acylation can be employed. chemistrysteps.commasterorganicchemistry.com This is a powerful method for forming five- or six-membered rings, where a molecule containing both an aromatic ring and an acyl chloride group cyclizes in the presence of a Lewis acid. chemistrysteps.com This strategy is highly effective for constructing polycyclic systems containing a ketone functional group. masterorganicchemistry.comnih.gov

| Entry | Arene | Acylating Agent | Lewis Acid | Product Type |

| 1 | Benzene (B151609) | Acetyl Chloride | AlCl₃ | Aryl Ketone (Acetophenone) |

| 2 | Toluene | Propionyl Chloride | AlCl₃ | Aryl Ketone |

| 3 | Naphthalene | Succinic Anhydride | AlCl₃ | Keto-acid (Haworth Synthesis) |

| 4 | 4-Phenylbutanoyl chloride | (Intramolecular) | AlCl₃ | Cyclic Ketone (α-Tetralone) |

This table illustrates the versatility of the Friedel-Crafts acylation for both intermolecular and intramolecular reactions. chemistrysteps.comwikipedia.org

Michael Addition and Knoevenagel Condensation Strategies for Dicarbonyl Compounds

The Michael addition and Knoevenagel condensation are fundamental carbon-carbon bond-forming reactions that are pivotal in the synthesis of dicarbonyl compounds. organic-chemistry.orgsigmaaldrich.com

The Michael addition involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. wikipedia.orgadichemistry.com The donors are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates or β-ketoesters. organic-chemistry.orgadichemistry.com This reaction is thermodynamically controlled and results in the formation of a 1,5-dicarbonyl compound, which can be a precursor or analogue to the target 1,4-diketone structure depending on the specific substrates used. adichemistry.commasterorganicchemistry.com The Stetter reaction, catalyzed by NHCs, can be considered a variation where an acyl anion equivalent acts as the Michael donor. acs.orgnih.gov

| Entry | Michael Donor | Michael Acceptor | Product Type |

| 1 | Diethyl Malonate | Methyl Vinyl Ketone | 1,5-Dicarbonyl Adduct |

| 2 | Ethyl Acetoacetate | Chalcone | 1,5-Dicarbonyl Adduct |

| 3 | Nitromethane | Cyclohexenone | 1,5-Dicarbonyl Precursor |

| 4 | Aldehyde (via NHC) | α,β-Unsaturated Ketone | 1,4-Diketone (Stetter Reaction) |

This table provides examples of typical Michael donors and acceptors. organic-chemistry.orgwikipedia.org

The Knoevenagel condensation is the reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base such as an amine. jk-sci.comwikipedia.org The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated dicarbonyl or related compound. sigmaaldrich.comwikipedia.org While the Knoevenagel condensation does not directly produce 1,4-diketones, it is an essential strategy for preparing the α,β-unsaturated Michael acceptors required for subsequent Michael addition reactions. purechemistry.org For example, an aldehyde can be condensed with a β-diketone to generate a highly activated alkene that is primed for conjugate addition. jk-sci.comnih.gov

| Entry | Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type |

| 1 | Benzaldehyde | Diethyl Malonate | Piperidine | α,β-Unsaturated Ester |

| 2 | Acetone | Malonic Acid | Pyridine | α,β-Unsaturated Acid |

| 3 | 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Conjugated Enone |

| 4 | Ketone | Ethyl Acetoacetate | Weak Base | α,β-Unsaturated Dicarbonyl |

This table shows representative reactants for the Knoevenagel condensation. jk-sci.comwikipedia.org

Redox-Neutral Alcohol-Aldolization for Dicarbonyl Systems

A significant advancement in the formation of carbon-carbon bonds for dicarbonyl systems is the application of redox-neutral strategies. One such method is the base-promoted diastereoselective alcohol-aldolization, which provides an efficient pathway to 1,3-diol fragments, key precursors and structural analogs to 1,4-dicarbonyl systems. This process elegantly bypasses the conventional oxidation and reduction steps typically required. nih.gov

| Reactant 1 | Reactant 2 | Key Feature of Methodology | Product Type |

| Alcohol | Ketone | Base-promoted redox-neutral condensation | 1,3-Diol |

| Alcohol | Ketone | Bypasses traditional oxidation/reduction steps | Diastereoselective product |

| Alcohol | Ketone | Alcohol acts as both aldehyde precursor and hydride source | Formal borrowing hydrogen process |

Sequential Alkylation and Intramolecular Aryl Migration Processes

Sequential reactions involving alkylation and intramolecular aryl migration represent a powerful tool for constructing complex molecular architectures, including diketone frameworks. Rhodium catalysis has been particularly effective in this area. For instance, the enantioselective synthesis of densely functionalized polycarbocycles has been achieved through the rhodium(I)-catalyzed reaction of arylboronic acids with 1,3-diketones. A key step in these reactions is an alkenyl-to-aryl 1,4-Rh(I) migration. rsc.org This migration allows arylboronic acids to function as 1,2-dimetalloarene surrogates, enabling domino addition-cyclization reactions. rsc.org

Another related process involves the alkenyl-to-allyl 1,4-rhodium(I) migration, which generates nucleophilic allylrhodium(I) species through remote C-H activation. nih.gov This has been applied in the diastereoselective reaction of arylboron reagents with substrates containing a 1,3-enyne tethered to a ketone, yielding products with three contiguous stereocenters. nih.gov Furthermore, 1,4-aryl migration has been observed in ketene-derived enolates, leading to the synthesis of sterically hindered α-quaternary amides through a polar-radical crossover-enolate oxidation-aryl migration pathway. nih.gov This highlights the versatility of aryl migration in creating complex structures. In these processes, a variety of substituted arenes, including those with electron-donating and electron-withdrawing groups, can participate in the migration. nih.gov

| Catalyst/Reagent | Key Process | Substrate | Significance |

| Rhodium(I) | Alkenyl-to-aryl 1,4-migration | Arylboronic acids and 1,3-diketones | Enantioselective synthesis of polycarbocycles rsc.org |

| Rhodium(I) | Alkenyl-to-allyl 1,4-migration | Arylboron reagents and enynones | Diastereoselective synthesis of products with three contiguous stereocenters nih.gov |

| Not Applicable | Polar-radical crossover-enolate oxidation-aryl migration | N-alkyl and N-arylsulfonamides with disubstituted ketenes | Synthesis of sterically hindered α-quaternary amides nih.gov |

Green Chemistry Principles in Diketone Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for diketones, aiming to reduce environmental impact through the use of eco-friendly solvents, catalysts, and energy sources.

Development of Eco-Compatible Transformations and Green Solvent Utilization

Solvent-free reaction conditions represent another important green chemistry approach. For instance, the synthesis of 1,4-dihydropyridines, which are structurally related to diketone precursors, has been achieved under ultrasound irradiation without the need for a solvent or catalyst. researchgate.net This method offers advantages such as milder conditions, shorter reaction times, and higher yields compared to conventional methods. researchgate.net The application of mechanochemistry, near-infrared and microwave irradiation are other activating methods being explored to promote greener chemical transformations.

| Green Chemistry Approach | Example Application | Advantages |

| Green Solvents (e.g., Deep Eutectic Solvents) | Synthesis of dihydropyrimidinethiones | Reduced environmental impact, high efficiency, ease of use researchgate.net |

| Solvent-Free Synthesis | Ultrasound-irradiated synthesis of 1,4-dihydropyridines | Milder conditions, shorter reaction times, higher yields researchgate.net |

| Alternative Energy Sources | Mechanochemistry, microwave, and near-infrared irradiation | Potential for enhanced reaction rates and reduced energy consumption |

Organocatalytic Approaches to Diketone Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. An effective organocatalytic preparation of 1,3-diketones has been developed from alkynones using oximes as a hydroxide (B78521) source. This approach highlights the potential of organocatalysis to provide efficient and environmentally friendly routes to diketone scaffolds.

The development of organocatalytic methods aligns with the principles of green chemistry by offering metal-free reaction pathways. These catalysts are often more stable, less sensitive to air and moisture, and more readily available compared to their metal-based counterparts. The continued development of novel organocatalytic systems is expected to provide even more sustainable and efficient methods for the synthesis of this compound and its analogs.

Elucidation of Reaction Mechanisms and Fundamental Chemical Transformations

Photochemical Processes in Diketones

The absorption of light by diketones initiates a cascade of photochemical events. The presence of two chromophoric carbonyl groups in 1,3-Diphenylhexane-1,4-dione allows for complex photoreactions, governed by the principles of intramolecular energy and atom transfer.

Norrish Type II Photoreactions and α-Hydroxycyclobutanone Formation

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes possessing an accessible γ-hydrogen atom. wikipedia.org Upon photoexcitation, the carbonyl group can abstract a γ-hydrogen intramolecularly, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgresearchgate.net For this compound, excitation of the C1 carbonyl would facilitate the abstraction of a hydrogen atom from C5.

This 1,4-biradical can subsequently undergo two main pathways:

β-Scission (Fragmentation): Cleavage of the C2-C3 bond results in the formation of an enol and an alkene. The enol would quickly tautomerize to the corresponding carbonyl compound.

Intramolecular Recombination (Norrish-Yang Reaction): The biradical can cyclize to form a substituted cyclobutane (B1203170) derivative. wikipedia.org In the case of diketones, this cyclization leads to the formation of an α-hydroxycyclobutanone. nih.gov

The Norrish-Yang photocyclization is often a significant pathway for 1,2-diketones and can be applied in the synthesis of complex natural products. nih.govresearchgate.net For this compound, the cyclization of the 1,4-biradical would yield a substituted 1-hydroxycyclobutanone. The efficiency and regioselectivity of this reaction can be influenced by factors such as the solvent and the conformational flexibility of the molecule. researchgate.netcsic.es

| Reaction Pathway | Intermediate | Final Product(s) | Description |

|---|---|---|---|

| Norrish-Yang Cyclization | 1,4-Biradical | α-Hydroxycyclobutanone derivative | Intramolecular radical recombination to form a four-membered ring. |

| β-Scission | 1,4-Biradical | Enol and Alkene derivatives | Fragmentation of the intermediate to yield smaller molecules. |

Intramolecular Hydrogen Atom Abstraction and Additions to Multiple Bonds

The foundational step of the Norrish Type II reaction is the intramolecular hydrogen atom abstraction (HAA). nih.govmdpi.com This process is typically challenging for 1,4-HAA due to entropic and enthalpic factors. nih.gov In the excited triplet state, the carbonyl oxygen of this compound exhibits diradical character, enabling it to abstract a hydrogen atom from the γ-carbon. nih.gov The stability of the resulting 1,4-biradical intermediate is a key factor in determining the reaction's progression. csic.es

The reactivity of the generated biradical is not limited to cyclization or fragmentation. If the molecule contained other unsaturated moieties, the radical centers of the intermediate could potentially undergo intramolecular additions to these multiple bonds. researchgate.net While this compound itself lacks additional internal multiple bonds for such a reaction, this pathway is a known transformation for related radical intermediates, leading to more complex cyclic structures. acs.org The competition between these pathways—cyclization, fragmentation, and addition—is dictated by the structure of the substrate and the reaction conditions.

Exciplex Formation and Electron Transfer Phenomena in Excited States

An exciplex, or excited-state complex, can form between a molecule in an excited state and another molecule in its ground state. ossila.com This phenomenon is distinct from excimer formation, which involves two identical molecules. github.io For this compound, exciplex formation would typically occur in the presence of an electron-donating molecule. Upon excitation, the diketone acts as an electron acceptor, and an electron is transferred from the donor to the excited diketone. ossila.comchemrxiv.org This results in a charge-separated complex stabilized by electrostatic interactions. github.io

Exciplex emission is a characteristic feature of this process, typically appearing as a broad, structureless, and red-shifted band in the fluorescence spectrum compared to the emission of the uncomplexed excited molecule. scispace.com The formation and stability of the exciplex, as well as the rate of electron transfer, are highly dependent on solvent polarity. github.ionih.gov In polar solvents, the charge-separated state is stabilized, often leading to the formation of solvent-separated radical ion pairs rather than a distinct exciplex emission. github.ionih.gov

| Solvent Polarity | Dominant Process | Observed Outcome |

|---|---|---|

| Non-polar (e.g., Toluene) | Exciplex Formation | Broad, red-shifted exciplex fluorescence. researchgate.net |

| Polar (e.g., Acetonitrile) | Photoinduced Electron Transfer | Formation of solvent-separated radical ions; quenching of fluorescence. nih.govuu.nl |

Photoelectrocyclization Pathways in Related Dicarbonyl Compounds

Photoelectrocyclization is a powerful photochemical reaction for forming cyclic compounds, particularly prevalent in conjugated systems like trienes, which undergo 6π-electron cyclization. researchgate.net While this compound itself is not a conjugated system suitable for typical electrocyclization reactions, related dicarbonyl compounds that possess a conjugated π-system can undergo such transformations. For instance, a dicarbonyl compound linked by a conjugated polyene chain could, upon photoexcitation, undergo cyclization to form a new ring. These reactions are crucial in the synthesis of fused polycyclic and bridged ring systems. researchgate.net

Radical Intermediates and Electrochemical Transformations

Electrochemical methods offer an alternative to photochemistry for generating radical intermediates from dicarbonyl compounds. These techniques provide a high degree of control over the reaction by modulating the applied potential.

Generation and Reactivity of O-Centered Radicals

The electrochemical reduction of a carbonyl group, such as those in this compound, involves a single-electron transfer (SET) to the carbonyl's π* orbital. This process generates an oxygen-centered radical anion, commonly known as a ketyl radical. rsc.org These radicals are highly reactive intermediates in organic synthesis. mdpi.comrsc.org

The generation of ketyl radicals from this compound can be achieved at a cathode surface. researchgate.net The subsequent reactivity of these O-centered radicals is diverse. researchgate.net They can undergo a variety of transformations, including:

Dimerization: Two ketyl radicals can couple to form a pinacol.

Radical-Radical Coupling: Coupling with other radical species present in the reaction medium. rsc.org

Addition to π-systems: Ketyl radicals can add to alkenes or other unsaturated bonds, forming a new C-C bond and a new carbon-centered radical. rsc.org

The selective activation of C-H bonds adjacent to the dicarbonyl moiety can also lead to the generation of carbon-centered radicals, which can then undergo intramolecular cyclization, demonstrating the versatility of electrochemical methods in dicarbonyl chemistry. rsc.org The reactivity of these electrochemically generated radicals is a cornerstone of modern synthetic strategies, enabling the construction of complex molecular architectures under mild conditions. mdpi.com

Compound Index

| Compound Name |

|---|

| This compound |

| α-Hydroxycyclobutanone |

Deconstructive Functionalization via Electrochemical Methods

Deconstructive functionalization has emerged as a powerful strategy for transforming existing molecular scaffolds into new, valuable architectures that are otherwise difficult to access. researchgate.netnih.gov This approach involves the strategic cleavage of carbon-carbon (C–C) bonds and subsequent formation of new bonds. researchgate.net For ketones and dicarbonyl compounds like this compound, electrochemical methods offer a particularly mild and sustainable approach, using electricity as the sole oxidant to drive these transformations. nih.gov

The process is typically initiated by the anodic oxidation of the carbonyl compound, which generates radical intermediates. rsc.org In the case of 1,4-dicarbonyls, this can lead to selective C–C bond cleavage. Recent studies have demonstrated novel electrochemical radical reactions to access 1,4-dicarbonyl compounds from enol acetates and 1,3-diketones under catalyst- and oxidant-free conditions. acs.orgnih.gov The reverse process, the deconstruction of the 1,4-dione skeleton, can be envisioned under similar electrochemical principles. Mechanistic studies and computational analysis support a pathway involving an oxidative radical-polar crossover that facilitates the deconstructive functionalization. nih.gov This methodology allows for the conversion of complex ketones into acyclic molecules with high regioselectivity. nih.gov For instance, electrochemical oxidation has been successfully applied to cleave the robust C–C bonds in lignin (B12514952) model compounds, highlighting its potential for complex organic molecules. rsc.org

| Parameter | Description | Typical Values/Examples |

|---|---|---|

| Anode Material | The working electrode where oxidation occurs. | Platinum (Pt), Glassy Carbon (GC) acs.org |

| Cathode Material | The counter electrode. | Platinum (Pt) acs.org |

| Solvent | Medium for the reaction, must dissolve substrate and electrolyte. | Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂) acs.org |

| Supporting Electrolyte | Provides conductivity to the solution. | Tetrabutylammonium tetrafluoroborate (B81430) (ⁿBu₄NBF₄) acs.org |

| Mode of Electrolysis | Method of applying electrical potential/current. | Constant current (e.g., 10 mA) acs.org |

| Mediator/Catalyst | Substance that facilitates electron transfer (optional). | Ionic liquids, Metal complexes (e.g., FeNi@C) rsc.org |

Cascade Reactions and Complex Rearrangements

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. acs.org This approach is instrumental in rapidly building molecular complexity from simple precursors.

Friedel-Crafts Acylation-Aldol Condensation Cascades

A classic cascade for synthesizing cyclic structures related to this compound involves an initial intermolecular Friedel-Crafts acylation followed by an intramolecular aldol (B89426) condensation. acs.orgnih.gov Friedel–Crafts reactions are powerful tools for forming C–C bonds involving an aromatic ring. nih.gov In this cascade, an aromatic substrate like benzene (B151609) can be reacted with a dicarboxylic acid chloride, such as adipoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net

This first step results in a double acylation, forming a 1,6-diaryl-1,6-hexanedione intermediate. nih.gov Under the reaction conditions, this linear dione (B5365651) can then undergo an intramolecular aldol condensation. nih.govresearchgate.net The Lewis acid (AlCl₃) catalyzes the cyclization, leading to the formation of a five-membered ring. researchgate.net Notably, acid-catalyzed aldol condensations of such diones often yield unconjugated enones as the kinetic product, in contrast to base-catalyzed methods which typically provide the more thermodynamically stable conjugated enones. nih.govresearchgate.net

| Aromatic Substrate | Acylating Agent | Catalyst | Key Intermediate | Final Product Type |

|---|---|---|---|---|

| 1,2,3-Trimethoxybenzene | Adipoyl chloride | AlCl₃ | 1,6-Bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione | Isomeric cyclopentene (B43876) derivatives acs.orgnih.gov |

| Benzene | Adipoyl chloride | AlCl₃ | 1,6-Diphenylhexane-1,6-dione | Unconjugated cyclopentenone derivative researchgate.net |

Intramolecular Aromatic Addition and C-H Insertion (Copper-Mediated)

Copper-catalyzed reactions are pivotal for facilitating complex intramolecular transformations, including C-H insertion reactions. rsc.org For dicarbonyl compounds, this methodology provides a route to cyclic structures through the formation of a new C-C bond. While direct intramolecular aromatic addition on this compound is less common, the principles can be understood from related copper-catalyzed C-H insertions of α-diazo-β-keto compounds. rsc.org

The reaction mechanism typically begins with the formation of a copper carbene intermediate from a diazo-functionalized precursor of the dicarbonyl substrate. This highly reactive intermediate can then undergo an intramolecular C-H insertion into an adjacent C-H bond. rsc.org In the context of a 1,4-dione, this could lead to the formation of a cyclopentanone (B42830) ring system. A key advantage of copper catalysis is the ability to achieve high levels of stereocontrol. By employing chiral ligands, such as those from the bis(oxazoline) family, these C-H insertion reactions can be rendered highly enantioselective. rsc.org The steric and electronic properties of the carbene substituent significantly influence the efficiency and enantioselectivity of the cyclization. rsc.org

| Factor | Influence on Reaction | Example |

|---|---|---|

| Copper Source | Precursor for the active catalyst. | Cu(CH₃CN)₄PF₆ nih.gov |

| Ligand | Controls reactivity and enantioselectivity. | Chiral bis(oxazoline) ligands for asymmetric synthesis rsc.org |

| Diazo Precursor Substituent | Affects carbene stability and reaction enantioselectivity. | Sulfonyl groups on the carbene carbon enhance enantioselectivity (up to 91% ee) rsc.org |

| Solvent | Can influence catalyst activity and solubility. | Dichloromethane (DCM), Dichloroethane (DCE) researchgate.net |

Influence of Solvent and Temperature on Reaction Regioselectivity and Quantum Yields

The outcome of chemical reactions, including their regioselectivity and photochemical efficiency, is profoundly influenced by environmental parameters such as solvent and temperature.

Regioselectivity: In reactions involving multifunctional compounds like this compound, solvent and temperature can dictate which part of the molecule reacts. For instance, in base-catalyzed cyclizations, the choice of solvent and temperature can influence the equilibrium between kinetically and thermodynamically favored enolates, leading to different regioisomeric products.

Quantum Yields: The photochemical behavior of this compound is expected to be sensitive to temperature and solvent, analogous to structurally related diphenyl-polyenes. nih.govnih.gov Upon absorption of light, an excited singlet state is formed, which can decay through several competing pathways: fluorescence (emission of light), intersystem crossing to a triplet state, nonradiative decay (heat), and photochemical reactions like isomerization or rearrangement. nih.govfigshare.com The quantum yield of a specific process is the fraction of absorbed photons that result in that outcome.

Temperature has a significant effect on activated processes. Pathways like isomerization and di-π-methane rearrangement often have an energy barrier and are therefore temperature-dependent. nih.gov As temperature increases, the rate of these activated processes increases, which can lead to a decrease in the quantum yields of unactivated pathways like fluorescence. nih.govedinst.com Kinetic modeling of temperature-dependent quantum yields allows for the determination of activation parameters for each decay pathway. nih.govfigshare.com The solvent can also play a crucial role; properties like polarity and polarizability can alter the energy levels of the excited states, influencing the rates of radiative and nonradiative decay and thus affecting the fluorescence quantum yield. nih.govresearchgate.net

| Process | Nature of Process | Temperature Dependence |

|---|---|---|

| Fluorescence (Φ_f) | Unactivated | Decreases as temperature increases |

| Isomerization (Φ_iso) | Activated | Increases as temperature increases |

| Di-π-Methane Rearrangement (Φ_dpm) | Activated | Increases as temperature increases |

| Intersystem Crossing (Φ_isc) | Unactivated | Relatively independent of temperature |

Derivatization and Functionalization of the 1,3 Diphenylhexane 1,4 Dione Core

Strategic Diversification and Analog Synthesis

The inherent reactivity of the 1,4-dicarbonyl motif within 1,3-diphenylhexane-1,4-dione enables the synthesis of numerous analogs and derivatives through various synthetic methodologies.

While the synthesis of symmetrical 1,4-diketones is well-established, the preparation of unsymmetrical variants presents a greater challenge. However, methods such as the Stetter reaction, which involves the 1,4-addition of an aldehyde to an α,β-unsaturated ketone catalyzed by an N-heterocyclic carbene (NHC), provide a viable route. nih.gov This reaction allows for the coupling of different aryl or alkyl aldehydes with vinyl ketones, leading to the formation of unsymmetrical 1,4-diketones. For instance, a substituted benzaldehyde (B42025) could react with methyl vinyl ketone in the presence of a thiazolium salt catalyst to yield a novel 1,4-diketone derivative. nih.gov

Table 1: Examples of Unsymmetrical 1,4-Diketone Synthesis via Stetter Reaction

| Aldehyde | Michael Acceptor | Catalyst | Product |

| Substituted Benzaldehyde | Methyl Vinyl Ketone | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Arenoxy-substituted 1,4-diketone |

This table illustrates a general approach to unsymmetrical 1,4-diketone synthesis based on the principles of the Stetter reaction.

The Paal-Knorr synthesis is a classical and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.org This reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia (B1221849), typically under acidic or neutral conditions, to form the corresponding pyrrole (B145914). The versatility of this method allows for the introduction of a wide range of substituents on both the pyrrole ring and the nitrogen atom, depending on the choice of the starting diketone and amine.

Table 2: Paal-Knorr Pyrrole Synthesis

| 1,4-Diketone | Amine Source | Product |

| This compound | Primary Amine (R-NH₂) | N-substituted pyrrole derivative |

| This compound | Ammonia (NH₃) | NH-pyrrole derivative |

This table outlines the expected products from the Paal-Knorr synthesis using this compound as the starting material.

The 1,4-dicarbonyl core of this compound is a precursor for a variety of other heterocyclic systems. For instance, condensation with a source of sulfur, such as phosphorus pentasulfide or Lawesson's reagent, can lead to the formation of thiophenes via the Paal-Knorr thiophene synthesis. organic-chemistry.org

Furthermore, while direct synthesis from this compound is not explicitly detailed in the provided literature, analogous 1,3-dicarbonyl compounds are utilized in the synthesis of pyrimidine derivatives. A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized, exhibiting potential antitumor activities. rsc.org The synthesis of 1,4-thiazepines often involves the cyclization of precursors such as N-propargylic β-enaminones, demonstrating the broader utility of dicarbonyl-related structures in assembling seven-membered heterocyclic rings. researchgate.net

This compound as a Building Block in Complex Organic Synthesis

The structural features of this compound make it a valuable intermediate in the construction of more complex molecular architectures, including spiro compounds and chalcone derivatives.

Spiro compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry. The synthesis of spiro indane-1,3-dione compounds has been achieved through 1,3-dipolar cycloaddition reactions of ninhydrin, an amino acid, and an alkene. researchgate.net Although not directly employing this compound, this highlights the potential for dicarbonyl compounds to participate in cycloaddition reactions to form spirocyclic frameworks. The carbonyl groups of this compound could potentially be activated to participate in similar multicomponent reactions to generate novel spiroheterocycles.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). jchemrev.comjetir.org While this compound is not a direct precursor in the classical sense, its structural components (phenyl and carbonyl groups) are fundamental to chalcones. It is conceivable that through cleavage and rearrangement reactions, or by serving as a synthon, derivatives of this compound could be employed in the synthesis of complex chalcone-like structures or other α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net

Utility in the Generation of Advanced Organic Architectures

The strategic placement of carbonyl groups and phenyl substituents within the this compound core makes it a versatile precursor for the synthesis of a variety of advanced organic architectures. The inherent reactivity of the 1,4-dicarbonyl motif allows for a range of cyclization and condensation reactions, leading to the formation of complex heterocyclic and polycyclic aromatic systems. These transformations are fundamental in the construction of novel molecular frameworks with potential applications in materials science and medicinal chemistry.

A primary application of 1,4-dicarbonyl compounds is in the Paal-Knorr synthesis, a classical and efficient method for the preparation of five-membered heterocycles such as furans, pyrroles, and thiophenes. By reacting this compound with appropriate reagents, a variety of substituted heterocycles can be obtained. For instance, acid-catalyzed dehydration leads to the formation of a furan (B31954) ring, while reaction with a primary amine or ammonia yields a pyrrole. Thiophenes can be synthesized using a sulfurizing agent like Lawesson's reagent. These reactions are valuable for creating substituted heterocyclic cores that are prevalent in many natural products and pharmaceuticals.

Furthermore, the reaction of this compound with hydrazine derivatives provides a direct route to pyridazine systems. This condensation reaction forms a six-membered heterocyclic ring containing two adjacent nitrogen atoms, a scaffold that is present in a number of herbicides and drugs.

Another significant synthetic pathway involves the intramolecular aldol (B89426) condensation of the 1,4-dione core to form a substituted cyclopentadienone. These highly reactive intermediates can readily undergo Diels-Alder reactions with various dienophiles to construct complex, polycyclic aromatic hydrocarbons. This [4+2] cycloaddition is a powerful tool for generating intricate molecular frameworks from simpler precursors. The phenyl substituents on the dione (B5365651) core play a crucial role in influencing the electronic properties and steric interactions of the resulting cyclopentadienone, thereby directing the stereoselectivity and regioselectivity of the Diels-Alder reaction.

The following tables outline hypothetical, yet chemically plausible, synthetic transformations of this compound into more complex organic architectures, based on established reactivity patterns of 1,4-dicarbonyl compounds.

Table 1: Synthesis of a Substituted Furan via Paal-Knorr Reaction

| Reactant | Reagent | Conditions | Product | Yield (%) |

| This compound | p-Toluenesulfonic acid | Toluene, reflux | 2-Ethyl-5-methyl-3,4-diphenylfuran | 85 |

Table 2: Synthesis of a Substituted Pyrrole via Paal-Knorr Reaction

| Reactant | Reagent | Conditions | Product | Yield (%) |

| This compound | Aniline, Acetic acid | Ethanol, reflux | 1,3,4-Triphenyl-2-ethyl-5-methylpyrrole | 90 |

Table 3: Synthesis of a Substituted Thiophene via Paal-Knorr Reaction

| Reactant | Reagent | Conditions | Product | Yield (%) |

| This compound | Lawesson's reagent | Toluene, reflux | 2-Ethyl-5-methyl-3,4-diphenylthiophene | 78 |

Table 4: Synthesis of a Substituted Pyridazine

| Reactant | Reagent | Conditions | Product | Yield (%) |

| This compound | Hydrazine hydrate (B1144303) | Ethanol, reflux | 3-Ethyl-6-methyl-4,5-diphenylpyridazine | 82 |

Table 5: Synthesis of a Polycyclic Aromatic Hydrocarbon via Intramolecular Aldol Condensation and Diels-Alder Reaction

| Step | Reactant | Reagent | Conditions | Intermediate/Product | Yield (%) |

| 1 | This compound | Potassium hydroxide (B78521) | Methanol, reflux | 2-Ethyl-5-methyl-3,4-diphenylcyclopentadienone | 75 |

| 2 | 2-Ethyl-5-methyl-3,4-diphenylcyclopentadienone | Maleic anhydride (B1165640) | Xylene, reflux | 1-Ethyl-4-methyl-2,3-diphenyl-4,7-dihydro-1H-indene-5,6-dicarboxylic anhydride | 88 |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable.

Multi-dimensional NMR techniques are indispensable for mapping the complex spin systems and connectivity within 1,3-Diphenylhexane-1,4-dione.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons, while quaternary carbons (including the carbonyl carbons and the ipso-carbons of the phenyl rings) would be absent. This allows for the clear identification of the ethyl group's CH3 and CH2, the CH2 and CH groups of the hexane (B92381) backbone, and the CH groups of the phenyl rings.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of this compound, key correlations would be observed between the protons of the ethyl group (CH3-CH2). Further correlations would be expected between the CH2 protons of the ethyl group and the methine proton at C4, and between the methine proton at C3 and the methylene protons at C2. The aromatic protons would also show characteristic intra-ring coupling patterns. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments show direct, one-bond correlations between protons and the carbons they are attached to. researchgate.net This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the proton signal for the methyl group of the ethyl moiety would correlate directly with its corresponding carbon signal.

Table 1: Predicted Multi-Dimensional NMR Correlations for this compound

| Technique | Expected Key Correlations |

|---|---|

| COSY (¹H-¹H) | H5 ↔ H6; H4 ↔ H5; H3 ↔ H4; H2 ↔ H3; Aromatic Protons ↔ Aromatic Protons |

| HMQC/HSQC (¹H-¹³C) | H2 ↔ C2; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; Aromatic H ↔ Aromatic C |

| HMBC (¹H-¹³C) | H2 → C1, C3, C4; H5 → C3, C4, C6; Aromatic H → C1, C3, Quaternary Aromatic C |

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing essential information for structural confirmation. researchgate.net

¹H NMR Analysis: The proton NMR spectrum of this compound would exhibit distinct regions. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.2 and 8.0 ppm. The methine proton at C3, being adjacent to a phenyl group and a methylene group, would likely appear as a multiplet. The protons of the ethyl group would present as a characteristic triplet (CH3 at C6) and quartet (CH2 at C5), shifted downfield due to the adjacent carbonyl group. The methylene protons at C2 would likely appear as a multiplet due to coupling with the methine proton at C3.

¹³C NMR Analysis: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. oregonstate.edu The two carbonyl carbons (C1 and C4) would be the most downfield signals, expected in the range of 190-210 ppm. The aromatic carbons would resonate between 125-140 ppm. The aliphatic carbons of the hexane chain (C2, C3, C5) and the ethyl group's methyl carbon (C6) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C1, C4) | - | 190 - 210 |

| Aromatic C-H | 7.2 - 8.0 | 125 - 135 |

| Aromatic Quaternary C | - | 135 - 145 |

| -CH- (C3) | ~3.5 - 4.5 | ~45 - 55 |

| -CH2- (C2) | ~2.8 - 3.2 | ~35 - 45 |

| -CH2- (C5) | ~2.4 - 2.8 (quartet) | ~30 - 40 |

| -CH3 (C6) | ~1.0 - 1.2 (triplet) | ~10 - 15 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound, the molecular formula is C18H18O2. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula with high confidence.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H18O2 |

| Nominal Mass | 266 amu |

| Calculated Exact Mass ([M+H]⁺) | 267.13851 Da |

| Calculated Exact Mass ([M]⁺) | 266.13068 Da nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of a molecule. For this compound, the most prominent feature would be the strong C=O stretching absorption bands characteristic of ketones, expected in the region of 1680-1720 cm⁻¹. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, potentially resulting in a broadened or split peak. Other key absorptions would include C-H stretching from the aromatic rings (~3050-3100 cm⁻¹) and the aliphatic chain (~2850-3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings (~1450-1600 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. This compound is expected to exhibit two main types of absorptions. Intense absorption bands at shorter wavelengths (typically < 280 nm) are attributed to π→π* transitions within the benzoyl chromophores. A weaker, longer-wavelength absorption band, often above 300 nm, would correspond to the forbidden n→π* transition of the carbonyl groups.

Table 4: Predicted Spectroscopic Data (IR, UV-Vis) for this compound

| Spectroscopy | Expected Absorption | Functional Group / Transition |

|---|---|---|

| IR | ~3050-3100 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~2850-3000 cm⁻¹ | Aliphatic C-H Stretch |

| IR | ~1680-1720 cm⁻¹ | C=O Stretch (Ketone) |

| IR | ~1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| UV-Vis | ~240-280 nm | π→π* (Benzoyl group) |

| UV-Vis | >300 nm | n→π* (Carbonyl group) |

X-ray Diffraction Crystallography

Solid-State Structural Determination and Intermolecular Interaction Analysis

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would provide definitive proof of its chemical identity and stereochemistry. This analysis would yield precise data on the crystal system, space group, and unit cell dimensions.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.567 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1225.4 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray diffraction study. As of the latest search, specific crystallographic data for this compound has not been found in the reviewed literature.

Furthermore, the crystallographic data would allow for a detailed analysis of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include van der Waals forces, dipole-dipole interactions, and potential C-H···O hydrogen bonds involving the carbonyl groups and phenyl rings. Understanding these non-covalent interactions is crucial for explaining the compound's melting point, solubility, and other macroscopic properties. The analysis would involve identifying and quantifying short contacts between neighboring molecules and describing the resulting packing motifs, such as chains, sheets, or more complex three-dimensional networks.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and, for chiral molecules, determining the relative amounts of each enantiomer.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and performing a preliminary assessment of product purity. For the synthesis of this compound, likely via a Stetter reaction between benzaldehyde (B42025) and 1-phenyl-1-butanone, TLC can be used to track the consumption of the starting materials and the formation of the desired 1,4-dicarbonyl product.

A typical TLC protocol would involve spotting the reaction mixture on a silica (B1680970) gel plate and eluting with a suitable mobile phase. The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of moderate polarity like 1,4-dicarbonyls is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents would be optimized to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5 for optimal resolution.

| TLC Parameter | Exemplary Conditions for this compound |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Hypothetical Rf | ~0.4 |

Note: The conditions and Rf value in this table are illustrative and would require experimental verification for this compound.

After development, the plate is visualized, typically under UV light, where UV-active compounds like this compound will appear as dark spots. Further visualization can be achieved using a chemical stain, such as potassium permanganate, which reacts with the carbonyl groups to produce a colored spot. The presence of a single spot for the product at a distinct Rf value from the starting materials would indicate a successful reaction and a relatively pure product.

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for the quantitative analysis of product purity and is the standard method for determining the enantiomeric excess (ee) of a chiral compound. Since this compound possesses a chiral center at the C3 position, a chiral HPLC method would be necessary to separate and quantify the two enantiomers.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of a wide range of chiral compounds, including ketones. The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The precise composition of the mobile phase and the flow rate are optimized to achieve baseline separation of the enantiomeric peaks. A UV detector is commonly used for detection, as the phenyl groups in the molecule absorb UV light.

| HPLC Parameter | Exemplary Conditions for Enantiomeric Separation |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Times | (R)-enantiomer: ~8.5 min, (S)-enantiomer: ~10.2 min |

Note: The specific column, mobile phase, and retention times in this table are hypothetical examples and would need to be determined experimentally for this compound.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. This provides a precise measure of the stereochemical outcome of an enantioselective synthesis.

Stereochemical Aspects and Chiral Control in 1,3 Diphenylhexane 1,4 Dione Chemistry

Chirality in Diketones and Their Transformations

The presence of carbonyl groups and chiral centers in 1,3-Diphenylhexane-1,4-dione and related structures profoundly influences their chemical behavior, particularly in reactions that generate or interact with stereoisomers.

Diastereomer Formation in Photochemical Reactions of Diketones

Photochemical reactions of diketones, particularly the Norrish-Yang Type II reaction, are well-known intramolecular processes that can proceed with high degrees of stereoselectivity. nih.govnih.gov This reaction involves the excitation of a carbonyl group, followed by intramolecular abstraction of a gamma-hydrogen atom to form a 1,4-biradical intermediate. nih.govresearchgate.net The subsequent cyclization of this biradical yields a cyclobutanol (B46151) derivative.

For an acyclic diketone like this compound, irradiation could lead to the formation of a 1,4-biradical. The subsequent cyclization of this intermediate to form an α-hydroxycyclobutanone often occurs with notable diastereoselectivity. acs.orgcsic.es Studies on various diketones have shown that the formation of a single diastereomer of the cyclized product is common. researchgate.netacs.org This selectivity is attributed to the conformational restrictions in the 1,4-biradical intermediate, where steric and electronic factors dictate the most favorable pathway for ring closure, leading to a specific relative configuration at the newly formed stereocenters. csic.es The rapid collapse of the biradical intermediate can be a key factor in the observed diastereoselectivity, both in solution and in the solid state. acs.orgcsic.es

Chiral Centers and Spiro Systems in Related Structures

The structure of this compound contains a stereogenic center at the C3 position, making the molecule chiral. The carbonyl functionalities serve as versatile handles for creating additional stereocenters or complex chiral architectures, such as spiro systems. Spiro compounds, which contain two rings connected by a single common atom, are important structural motifs in many natural products and bioactive molecules.

The synthesis of chiral spirocyclic systems can be achieved from precursors containing diketone functionalities. For instance, N-heterocyclic carbene (NHC) catalysis can be used for the asymmetric desymmetrization of prochiral 1,3-diketones to construct complex spiropolycyclic structures with multiple stereogenic centers. While this compound is an acyclic 1,4-diketone, the principles of using dicarbonyl compounds as precursors for spirocycle synthesis are relevant. These syntheses often involve intramolecular aldol-type reactions or cycloadditions where the stereochemical outcome is controlled by a chiral catalyst.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound relies on asymmetric methodologies that can control the formation of its chiral center.

Organocatalytic Asymmetric Induction in Michael Additions

The Michael addition is a cornerstone reaction for the formation of 1,4-dicarbonyl compounds. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemistry of this reaction. In a typical approach to synthesize a structure like this compound, a Michael donor is added to an α,β-unsaturated ketone (an enone) in the presence of a chiral organocatalyst.

Chiral primary or secondary amines are frequently used as catalysts. They react with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then adds to the Michael acceptor (e.g., an unsaturated ketone) in a highly face-selective manner, guided by the chiral environment of the catalyst. This process establishes the stereocenter with high enantioselectivity. The resulting product is then hydrolyzed to release the 1,4-dicarbonyl compound and regenerate the catalyst. Thiourea-based organocatalysts, often derived from chiral diamines, are also highly effective, activating the Michael acceptor through hydrogen bonding.

Table 1: Representative Organocatalytic Asymmetric Michael Additions for 1,4-Dicarbonyl Synthesis

| Michael Donor | Michael Acceptor | Catalyst Type | Diastereoselectivity (d.r.) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Aldehyde | Nitroalkene | Chiral Diarylprolinol Silyl (B83357) Ether | >95:5 | >98 |

| Ketone | Enone | Chiral Primary Amine-Thiourea | up to 9:1 | up to 99 |

Kinetic Resolution Approaches for Enantiopure Compounds

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For a racemic mixture of this compound, one enantiomer would react faster than the other, allowing for the isolation of the unreacted, enantioenriched slow-reacting enantiomer.

A prominent application of this strategy for related diketones is asymmetric hydrogenation. Using a chiral transition metal catalyst (e.g., ruthenium or iridium complexes with chiral ligands), the reduction of one of the carbonyl groups can proceed enantioselectively. researchgate.netnih.gov In the kinetic resolution of a racemic diketone, the catalyst will preferentially reduce one enantiomer to the corresponding diol, leaving the other enantiomer of the diketone unreacted.

Dynamic kinetic resolution (DKR) is an even more powerful variant. In DKR, the starting racemic material is continuously interconverted (racemized) under the reaction conditions. The chiral catalyst then selectively converts one of the rapidly equilibrating enantiomers into the desired product. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For 1,4-diketones, DKR via asymmetric hydrogenation can produce chiral 1,4-diols with exceptional levels of both diastereoselectivity and enantioselectivity. nih.gov

Conformational Analysis and Dynamic Stereochemistry

The stereochemical identity of this compound is not static but is characterized by a dynamic equilibrium of various conformations. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation about its single bonds. libretexts.orgchemistrysteps.com

For an acyclic molecule like this compound, rotation around the C-C bonds of the hexane (B92381) backbone gives rise to numerous conformers. The relative stability of these conformers is determined by a balance of steric and electronic factors. Steric hindrance between the bulky phenyl groups and the ethyl group, as well as torsional strain from eclipsing interactions, will destabilize certain conformations. chemistrysteps.com Generally, staggered conformations (where substituents are 60° or 180° apart in a Newman projection) are energetically favored over eclipsed conformations (0°). libretexts.org The most stable conformations will likely arrange the large phenyl and ethyl substituents in an anti or gauche relationship to minimize steric repulsion. chemistrysteps.com Furthermore, dipole-dipole interactions between the two carbonyl groups will also play a crucial role in determining the preferred geometry.

Dynamic stereochemistry explores the effect of these conformational changes on the reactivity of the molecule. The different conformers of this compound will exist in a rapid equilibrium at room temperature. According to the Curtin-Hammett principle, the product ratio of a reaction is not determined by the ground-state population of the various conformers but by the difference in the free energies of the transition states leading from them. Therefore, even a minor, higher-energy conformer might be the one that leads to the major product if it proceeds through a significantly lower-energy transition state. Understanding the conformational landscape is thus essential for predicting and controlling the stereochemical outcome of its reactions.

Influence of Ordered Media and Solvent Polarity on Conformational Lability

The conformational flexibility, or lability, of a molecule like this compound is intrinsically linked to its environment. Factors such as the polarity of the solvent and the organized nature of ordered media (like liquid crystals) can significantly influence the rotational freedom around its single bonds and the equilibrium between different conformations.

In solution, the polarity of the solvent plays a crucial role in dictating the preferred conformation. For β-dicarbonyl compounds, a key aspect is the keto-enol tautomerism. The equilibrium between the diketo and enol forms is highly sensitive to solvent polarity. Generally, polar solvents can stabilize the more polar diketo form through dipole-dipole interactions, while nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond.

While specific data for this compound is unavailable, studies on other flexible molecules, such as diphenylmethane, have demonstrated the utility of using ordered media like nematic liquid crystals in combination with NMR spectroscopy to probe conformational distributions. This technique allows for the determination of average molecular geometries in an anisotropic environment, providing insights into the preferred conformations that are not readily accessible in isotropic solutions. It is plausible that similar methodologies could be applied to this compound to elucidate how its phenyl and hexane moieties orient themselves within a structured medium.

Table 1: Theoretical Influence of Solvent Polarity on the Conformational Equilibrium of a Generic 1,3-Diaryl-1,4-dione

| Solvent Polarity | Expected Predominant Tautomer | Primary Stabilizing Interaction | Potential Impact on Conformational Lability |

| High (e.g., Water, DMSO) | Diketo Form | Intermolecular hydrogen bonding and dipole-dipole interactions with solvent. | Increased rotation around C-C bonds due to disruption of intramolecular hydrogen bonds. |

| Low (e.g., Hexane, Toluene) | Enol Form | Intramolecular hydrogen bonding within the enol ring. | Reduced conformational freedom due to the rigidity of the chelated enol ring. |

Atropisomerism and the Generation of Stereostable Conformations

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). nih.gov This phenomenon is most commonly observed in sterically hindered biaryl systems. For atropisomerism to occur in this compound, there would need to be a significant energy barrier to rotation around the single bonds connecting the phenyl groups to the hexane-1,4-dione backbone.

The presence of two phenyl groups in this compound raises the theoretical possibility of atropisomerism. However, the acyclic and relatively flexible nature of the hexane-dione chain may not provide sufficient steric hindrance to create a rotational barrier high enough for the isolation of stable atropisomers at room temperature. Research on other classes of molecules, such as diaryl ethers and diarylamines, has shown that significant steric bulk on the ortho-positions of the aryl rings is typically required to achieve configurational stability. researchgate.netnih.gov

Computational studies on the rotational barriers of various organic compounds are a common method to predict the likelihood of atropisomerism. researchgate.net Such calculations for this compound would be necessary to determine the energy profile of rotation around the key single bonds and to ascertain if the rotational barriers are substantial enough to lead to stereostable conformations. Without such specific studies, any discussion of atropisomerism in this compound remains speculative.

Table 2: General Requirements for Atropisomerism in Diaryl Systems

| Factor | Requirement for Stable Atropisomers | Relevance to this compound |

| Steric Hindrance | Bulky substituents at the ortho-positions of the aryl rings to restrict rotation. | The phenyl groups themselves provide some bulk, but the lack of ortho-substituents may result in a low rotational barrier. |

| Bond Length and Angle | Shorter bonds and specific bond angles can increase steric clash. | The sp3 hybridized carbons of the hexane chain allow for more flexibility compared to a direct biaryl linkage. |

| Temperature | Lower temperatures can "freeze out" conformations, making interconversion slower. | Atropisomers may only be observable at very low temperatures if the rotational barrier is low. |

Theoretical and Computational Investigations of 1,3 Diphenylhexane 1,4 Dione and Diketone Analogs

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics forms the foundation of modern computational chemistry, allowing for the detailed study of molecular systems. Methods derived from quantum theory can predict the geometric and electronic properties of molecules like 1,3-Diphenylhexane-1,4-dione with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is computationally more efficient than other high-level methods while often providing comparable accuracy. mdpi.com

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, DFT calculations are used to compute the forces on each atom. The atomic positions are then adjusted iteratively to minimize these forces until a stationary point on the potential energy surface is located, corresponding to a stable conformer (a local or global energy minimum). mdpi.com For a flexible molecule like this compound, this process can identify multiple low-energy conformers and determine their relative stabilities.

Electronic Properties: Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties. These properties are crucial for understanding the molecule's reactivity. Key electronic descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Atomic Charges: DFT can be used to assign partial charges to each atom in the molecule, providing a quantitative measure of the polarity of different bonds and the reactivity of various sites.

| Electronic Property | Significance for Diketones | Typical Computational Finding |

| HOMO Energy | Indicates regions susceptible to electrophilic attack. | Often localized on the phenyl rings or enolate forms. |

| LUMO Energy | Indicates regions susceptible to nucleophilic attack. | Typically centered on the carbonyl carbons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. | A smaller gap suggests higher reactivity. |

| MEP Surface | Visualizes sites for electrophilic and nucleophilic attack. | Negative potential (red) is concentrated around carbonyl oxygens; positive potential (blue) is near acidic protons. |

Computational methods are highly effective at predicting spectroscopic data, which is essential for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds, and theoretical calculations can greatly aid in the interpretation of experimental spectra. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts, typically used in conjunction with DFT. nih.govrsc.orgimist.ma The method involves calculating the magnetic shielding tensor for each nucleus in the molecule. The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

The formula used is: δcalc = σref - σcalc

A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for a proposed molecular structure. nih.gov This is particularly useful for distinguishing between isomers or determining the stereochemistry of complex molecules. rsc.orgnih.gov

| Atom Type (in a generic diketone) | Typical Experimental ¹³C Shift (ppm) | Hypothetical GIAO-Calculated ¹³C Shift (ppm) |

| Carbonyl Carbon (C=O) | 190-210 | 195.5 |

| Alpha-Carbon (CH) | 45-60 | 52.1 |

| Methylene (B1212753) Carbon (CH₂) | 30-45 | 38.7 |

| Aromatic Carbon (C-H) | 125-135 | 128.9 |

| Aromatic Carbon (C-ipso) | 135-145 | 139.3 |

Computational Elucidation of Reaction Pathways and Energetics

Beyond static molecular properties, computational chemistry can map the entire course of a chemical reaction, providing a dynamic view of bond-breaking and bond-forming processes.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgwikipedia.org For a chemical reaction, the reaction pathway can be visualized as a path across this surface, connecting reactants to products. pythoninchemistry.org

Key features on a PES include:

Minima: These represent stable species, such as reactants, products, and intermediates.

Saddle Points: These are maximum energy points along the reaction coordinate but are minima in all other directions. A first-order saddle point corresponds to a Transition State (TS). libretexts.org

Transition State Analysis: The transition state is the highest energy structure along the minimum energy pathway between reactants and products. pythoninchemistry.org Locating the TS is crucial for understanding the reaction mechanism and calculating its activation energy. Computational algorithms can search the PES for these saddle points. Once a potential TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the stretching of a bond that is breaking).

Computational analysis of a PES provides critical data on the feasibility and outcome of a reaction.

Kinetic Control: Kinetics governs the rate of a reaction. The reaction rate is determined by the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction. When multiple reaction pathways are possible, the one with the lowest activation barrier will proceed the fastest and its product will be the kinetically favored product. rsc.orgmasterorganicchemistry.com

For diketones, these concepts are particularly relevant in reactions involving enolate formation, where deprotonation can occur at different positions, leading to either a kinetic or a thermodynamic enolate. masterorganicchemistry.comyoutube.com Computational studies can precisely calculate the activation barriers and product stabilities to predict which isomer will be favored under specific reaction conditions (e.g., low temperature for kinetic control, higher temperature for thermodynamic control). rsc.org

| Parameter | Definition | Significance |

| Activation Energy (ΔG‡) | Energy difference between reactants and the transition state. | Determines the reaction rate (kinetics). A lower barrier means a faster reaction. |

| Reaction Energy (ΔGrxn) | Energy difference between products and reactants. | Determines product stability and equilibrium position (thermodynamics). A more negative value indicates a more favorable product. |

Modeling Intermolecular Interactions and Crystallization Behavior

The properties of this compound in the solid and liquid states are governed by intermolecular interactions—the forces between molecules. Computational modeling can provide a detailed picture of these forces and predict how molecules will arrange themselves in a crystal.

Intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds, dictate the packing of molecules in a crystal lattice. researchgate.net Computational methods can model these interactions to predict various properties of the solid state. chemrxiv.org

Crystal Structure Prediction (CSP): CSP is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. The process involves generating a multitude of plausible crystal packing arrangements and then using force fields or quantum mechanical methods to calculate the lattice energy of each one. The predicted crystal structure corresponds to the packing arrangement with the lowest lattice energy.

Analysis of Intermolecular Interactions: Tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within a crystal. researchgate.net This analysis maps the close contacts between neighboring molecules, identifying the specific atoms involved in interactions and the relative strength of these contacts. For this compound, this could reveal π-π stacking interactions between the phenyl rings and dipole-dipole interactions involving the carbonyl groups, which would be key to understanding its crystallization behavior. While a robust theoretical framework for crystallization exists, predicting the outcome remains a significant challenge that combines thermodynamic and kinetic factors. nih.gov

Electrostatic Potential (ESP) Analysis and Hydrogen Bonding Networks

Theoretical and computational studies offer significant insights into the electronic structure and intermolecular interactions of this compound and its analogs. Electrostatic potential (ESP) analysis and the examination of hydrogen bonding networks are crucial in understanding the molecule's reactivity and physical properties.

Electrostatic Potential (ESP) Analysis: The molecular electrostatic potential (MEP) surface illustrates the charge distribution of a molecule, providing a guide to its reactive behavior towards charged species. uni-muenchen.deyoutube.com For diketones, the MEP is characterized by negative potential regions (electron-rich) around the oxygen atoms of the carbonyl groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential are typically found around the hydrogen atoms.

In β-diketones like dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione), a close structural analog of this compound, computational studies have shown that the proton position within the intramolecular hydrogen bond is correlated with the difference in electrostatic potentials on the oxygen atoms. organicchemistrytutor.com The dynamic nature of the solvent can influence these potentials and, consequently, the proton transfer barrier. organicchemistrytutor.com The MEP of asymmetric β-diketones reveals that the carbonyl oxygen is a primary site for interactions, such as halogen bonding.